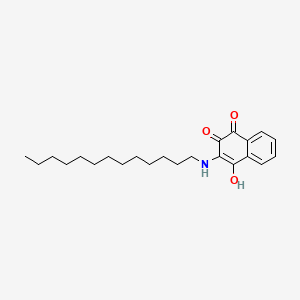
2-Hydroxy-3-(tridecylamino)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(tridecylamino)naphthoquinone is a synthetic naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure with two carbonyl groups. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecylamino)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with tridecylamine. The reaction is carried out under basic conditions, often using a palladium-catalyzed coupling reaction . The process involves the formation of a carbon-nitrogen bond between the naphthoquinone and the tridecylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
2-Hydroxy-3-(tridecylamino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which exhibit different biological activities .
科学研究应用
2-Hydroxy-3-(tridecylamino)naphthoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable color properties.
作用机制
The mechanism of action of 2-Hydroxy-3-(tridecylamino)naphthoquinone involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of enzymes such as Na+, K±ATPase, which is crucial for maintaining cellular ion balance . This inhibition disrupts cellular processes, leading to cell death in microbial and cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components .
相似化合物的比较
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used as a dye and has antimicrobial activity.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial properties.
Uniqueness
2-Hydroxy-3-(tridecylamino)naphthoquinone is unique due to its long tridecylamine side chain, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This property increases its efficacy in disrupting cellular processes and makes it a potent antimicrobial and anticancer agent .
生物活性
2-Hydroxy-3-(tridecylamino)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a naphthoquinone backbone with a hydroxyl group at position 2 and a tridecylamino substituent at position 3. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Naphthoquinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance:
- Bacterial Activity : Studies show that naphthoquinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of cellular respiration and membrane integrity.
- Fungal Activity : The compound has demonstrated antifungal properties against species such as Candida albicans, with mechanisms likely involving interference with ergosterol biosynthesis.
Anticancer Activity
Naphthoquinones are recognized for their potential as anticancer agents. The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | 7.2 | Inhibition of topoisomerase I and II |
| PC3 | 8.1 | Disruption of redox balance |
In vitro studies have shown that this compound induces apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .
Antiparasitic Activity
The antiparasitic effects of naphthoquinones have also been documented. For example:
- Trypanocidal Activity : Research indicates that naphthoquinones can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with the parasite's respiratory chain and energy metabolism .
- Leishmanicidal Activity : Some studies suggest that naphthoquinones affect Leishmania species by inducing oxidative stress and damaging cellular components .
Case Studies
- Study on HeLa Cells : A study conducted by da Silva et al. demonstrated that derivatives of naphthoquinones, including this compound, significantly inhibited the proliferation of HeLa cells, leading to increased apoptosis rates compared to untreated controls .
- Antifungal Evaluation : An investigation into the antifungal properties revealed that this compound exhibited potent activity against Candida species, with a notable reduction in fungal viability at concentrations as low as 10 µM .
属性
CAS 编号 |
22158-45-8 |
|---|---|
分子式 |
C23H33NO3 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
4-hydroxy-3-(tridecylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-24-20-21(25)18-15-12-13-16-19(18)22(26)23(20)27/h12-13,15-16,24-25H,2-11,14,17H2,1H3 |
InChI 键 |
YNVFXRPOQVZMEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















